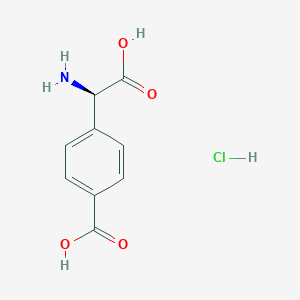![molecular formula C12H13BrO3 B14035981 (2E)-3-[3-Bromo-4-(propan-2-yloxy)phenyl]prop-2-enoic acid](/img/structure/B14035981.png)
(2E)-3-[3-Bromo-4-(propan-2-yloxy)phenyl]prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-[3-Bromo-4-(propan-2-yloxy)phenyl]prop-2-enoic acid is an organic compound characterized by the presence of a bromine atom, a propan-2-yloxy group, and a phenyl ring attached to a prop-2-enoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3-Bromo-4-(propan-2-yloxy)phenyl]prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-hydroxybenzaldehyde and isopropyl bromide.
Etherification: The hydroxyl group of 3-bromo-4-hydroxybenzaldehyde is etherified using isopropyl bromide in the presence of a base such as potassium carbonate to form 3-bromo-4-(propan-2-yloxy)benzaldehyde.
Knoevenagel Condensation: The aldehyde group of 3-bromo-4-(propan-2-yloxy)benzaldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(2E)-3-[3-Bromo-4-(propan-2-yloxy)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding saturated acid.
Oxidation Reactions: The phenyl ring can undergo oxidation to introduce additional functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.
Major Products
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Reduction Reactions: The major product is the corresponding saturated acid.
Oxidation Reactions: Products include hydroxylated or carbonylated derivatives of the phenyl ring.
科学的研究の応用
(2E)-3-[3-Bromo-4-(propan-2-yloxy)phenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and materials.
作用機序
The mechanism of action of (2E)-3-[3-Bromo-4-(propan-2-yloxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the propan-2-yloxy group play crucial roles in binding to these targets, thereby modulating their activity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes that reduce enzyme efficiency.
類似化合物との比較
Similar Compounds
3-Bromo-4-(propan-2-yloxy)benzoic acid: Similar structure but lacks the prop-2-enoic acid moiety.
(2E)-3-[3-Bromo-4-(methoxy)phenyl]prop-2-enoic acid: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
(2E)-3-[3-Chloro-4-(propan-2-yloxy)phenyl]prop-2-enoic acid: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
(2E)-3-[3-Bromo-4-(propan-2-yloxy)phenyl]prop-2-enoic acid is unique due to the presence of both the bromine atom and the propan-2-yloxy group, which confer specific reactivity and binding properties. These features make it a valuable compound for various applications in scientific research and industry.
特性
分子式 |
C12H13BrO3 |
|---|---|
分子量 |
285.13 g/mol |
IUPAC名 |
(E)-3-(3-bromo-4-propan-2-yloxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C12H13BrO3/c1-8(2)16-11-5-3-9(7-10(11)13)4-6-12(14)15/h3-8H,1-2H3,(H,14,15)/b6-4+ |
InChIキー |
RZKRYCXNAUAHHC-GQCTYLIASA-N |
異性体SMILES |
CC(C)OC1=C(C=C(C=C1)/C=C/C(=O)O)Br |
正規SMILES |
CC(C)OC1=C(C=C(C=C1)C=CC(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-9-azaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B14035917.png)
![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B14035919.png)



![Rel-(2S,3aS,6aS)-2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)hexahydro-2H-furo[2,3-c]pyrrole hydrochloride](/img/structure/B14035928.png)
![(R)-3-Amino-3-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)propanoic acid hydrochloride](/img/structure/B14035938.png)





